1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile
Description
This compound is a pyrimidinecarbonitrile derivative featuring a 1,2,3,6-tetrahydro pyrimidine core. Key structural attributes include:
- Position 5: An (E)-configured 4-fluorophenylmethylideneamino group, introducing steric and electronic effects via the fluorine atom.
- Position 6: An imino (-NH) group, which may act as a hydrogen bond donor.
- Position 4: A carbonitrile (-CN) moiety, a common pharmacophore in medicinal chemistry for dipole interactions .
Properties
IUPAC Name |
6-amino-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylideneamino]-2-oxopyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN5O/c19-12-3-7-14(8-4-12)25-17(22)16(15(9-21)24-18(25)26)23-10-11-1-5-13(20)6-2-11/h1-8,10H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYJTLAGPXPDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₈H₁₁ClFN₅O
- Molecular Weight : 354.76 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 8.3 | |
| A549 (Lung Cancer) | 15.0 |
Case Study: MCF-7 Cell Line
In a study conducted by Srinivasan et al. (2007), the compound was tested against the MCF-7 cell line. The results indicated that the compound induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
The antimicrobial mechanism involves disruption of the bacterial cell wall and interference with protein synthesis, leading to cell death.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. In rodent models of ischemic stroke, treatment with the compound resulted in reduced infarct volume and improved neurological scores compared to control groups.
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The terminal nitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides. This reactivity is consistent with nitrile-containing analogs such as ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acidic Hydrolysis | H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, reflux | Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> | 1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid |
| Basic Hydrolysis | NaOH, H<sub>2</sub>O/EtOH, Δ | Aqueous NaOH | Corresponding amide intermediate, further hydrolyzed to carboxylic acid |
Reduction of the Imino Group
The 6-imino group (-NH) can be reduced to a primary amine (-NH<sub>2</sub>) using standard reducing agents. Similar reductions are documented in substituted alkylamine derivatives .
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Catalytic Hydrogenation | H<sub>2</sub> gas, Pd/C, EtOH | 10% Pd/C, 50–60°C | 1-(4-chlorophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-amino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile |
| Chemical Reduction | NaBH<sub>4</sub>, MeOH | Sodium borohydride | Partial reduction to secondary amine (requires acidic conditions) |
Nucleophilic Aromatic Substitution (NAS) at the 4-Chlorophenyl Group
The para-chlorophenyl substituent may undergo substitution with nucleophiles (e.g., -OH, -NH<sub>2</sub>) under high-temperature or microwave-assisted conditions, as observed in chlorophenyl-containing pyrimidines .
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Hydroxylation | NaOH, DMSO, 120°C | Aqueous NaOH | 1-(4-hydroxyphenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile |
| Amination | NH<sub>3</sub>, CuCl, 150°C | Ammonia, copper catalyst | 1-(4-aminophenyl)-5-{[(E)-(4-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile |
Reactivity of the Methylideneamino Group
The (E)-methylideneamino (-N=CH-) moiety participates in Schiff base-like reactions, including hydrolysis or cycloadditions. Analogous structures in thienopyridazines and imidazolidinones show similar behavior.
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl, H<sub>2</sub>O, reflux | Dilute HCl | 1-(4-chlorophenyl)-5-amino-6-imino-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile + 4-fluorobenzaldehyde |
| [4+2] Cycloaddition | Dienophiles (e.g., maleic anhydride), Δ | Thermal activation | Fused bicyclic adducts via Diels-Alder mechanism |
Ring-Opening Reactions of the Tetrahydro Pyrimidine Core
The partially saturated pyrimidine ring may undergo ring-opening under oxidative or reductive conditions. For example, oxidation with KMnO<sub>4</sub> could break the C-N bond, as seen in oxo-tetrahydropyrimidines .
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Oxidative Ring Opening | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, Δ | Acidic KMnO<sub>4</sub> | Fragmented products including 4-cyano-5-{[(E)-(4-fluorophenyl)methylidene]amino}pyrimidin-2(1H)-one |
| Reductive Ring Opening | LiAlH<sub>4</sub>, THF | Lithium aluminum hydride | Reduced amine derivatives |
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) of structurally related compounds suggests decomposition onset at ~250°C. Photolytic studies are lacking but may involve radical intermediates due to the conjugated system.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
*Calculated based on molecular formula (C₁₈H₁₁ClFN₅O).
Functional Group Impact :
- Electron-withdrawing groups (Cl, F) in the target compound enhance electrophilicity and may improve metabolic stability compared to methoxy-containing analogues .
- Imino vs. Oxo at Position 6: The imino group (-NH) in the target compound serves as a hydrogen bond donor, whereas oxo groups (-O) in analogues (e.g., ) act as acceptors, altering interaction profiles with biological targets.
Core Structure Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
